4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid
Overview
Description
“4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid” is a chemical compound with the molecular formula C11H15NO3 . Its IUPAC name is 4-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)benzoic acid . The compound has a molecular weight of 243.26 .
Synthesis Analysis
The synthesis of 1,4-dihydropyridine derivatives, which includes “4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid”, has been a subject of research . The construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies has been highlighted .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13NO3/c1-9-7-13(16)8-10(2)15(9)12-5-3-11(4-6-12)14(17)18/h3-8H,1-2H3,(H,17,18) .Scientific Research Applications
Recent Trends in Synthesis
4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid is part of the 1,4-dihydropyridines (DHP) class of compounds, recognized for their significant presence in various biological applications. They are commonly used as a core structure in drugs and as a starting material in synthetic organic chemistry. Recent advancements in synthesis methods, particularly atom economy reactions, have been highlighted as efficient and environmentally benign approaches for producing bioactive 1,4-DHPs. The Hantzsch Condensation reaction has been predominantly used in the preparation of 1,4-DHPs, offering a potential for creating more biologically active compounds through the modification of active methylene groups used in the DHP synthesis (Sohal, 2021).
Therapeutic Applications
1,4-DHP derivatives, like 4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid, have shown a wide array of therapeutic effects. They act prominently as Voltage-Gated Calcium Channel (VGCC) antagonists and exhibit a diverse range of therapeutic properties including antihypertensive, anti-anginal, anti-tumor, anti-inflammatory, anti-tubercular, anti-cancer, anti-hyperplasia, anti-mutagenic, anti-dyslipidemic, and anti-ulcer effects. This highlights the multifunctionality of the 1,4-DHP nucleus, indicating its potential as a base for derivatives with varying therapeutic effects. The study also emphasizes the need for continued research into this nucleus, suggesting it as a successful matrix for medicinal agents (Mishra, Bajpai, & Rai, 2019).
Environmental Interactions
The environmental interactions and fate of related compounds have been extensively studied. For instance, research on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds indicates that soil organic matter and iron oxides are significant sorbents. This suggests potential environmental implications for the distribution and bioavailability of compounds like 4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid, although direct research on this specific compound may be necessary to understand its distinct environmental interactions (Werner, Garratt, & Pigott, 2012).
Future Directions
Mechanism of Action
Target of Action
Similar compounds in the 1,4-dihydropyridine class are known to target calcium channels .
Mode of Action
It’s worth noting that 1,4-dihydropyridines, a class of compounds to which this molecule belongs, typically act as calcium channel blockers . They inhibit the influx of calcium ions into cardiac and smooth muscle cells, reducing muscle contractility.
Biochemical Pathways
By analogy with other 1,4-dihydropyridines, it can be inferred that this compound may affect calcium-dependent signaling pathways .
Pharmacokinetics
It is known that the compound is soluble in organic solvents , which may influence its absorption and distribution.
Result of Action
As a potential calcium channel blocker, it could lead to a decrease in muscle contractility .
Action Environment
It is known that the compound is stable under normal storage conditions .
properties
IUPAC Name |
4-(2,6-dimethyl-4-oxopyridin-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-6-10(13)7-9(2)12(8)5-3-4-11(14)15/h6-7H,3-5H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYSZORDYPABLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1CCCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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